N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the construction of the oxazole ring. Common reagents used in these reactions include ethyl piperidine, sulfonyl chlorides, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-phenylacrylamide
- N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1-phenylmethanesulfonamide
Uniqueness
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C24H27N3O4S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H27N3O4S/c1-3-20-6-4-5-15-27(20)32(29,30)21-13-11-19(12-14-21)25-24(28)22-16-23(31-26-22)18-9-7-17(2)8-10-18/h7-14,16,20H,3-6,15H2,1-2H3,(H,25,28) |
InChI Key |
SQHNPFLAYQXUKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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